molecular formula C16H13BrN2O3S2 B2552181 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide CAS No. 2034617-19-9

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide

Cat. No.: B2552181
CAS No.: 2034617-19-9
M. Wt: 425.32
InChI Key: VFVQOBMLCDIJQB-UHFFFAOYSA-N
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Description

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is a synthetic organic compound that combines several functional groups, including a bromine atom, a thiazole ring, and a benzenesulfonamide moiety. This compound is of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Biochemical Analysis

Biochemical Properties

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly as an antimicrobial and antiproliferative agent . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit bacterial lipids’ biosynthesis, thereby exhibiting antibacterial activity . Additionally, it interacts with estrogen receptor-positive human breast adenocarcinoma cancer cell lines, demonstrating anticancer properties . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism . In cancer cells, it has been observed to induce apoptosis and inhibit cell proliferation . In bacterial cells, it disrupts the cell membrane integrity and inhibits essential metabolic processes, leading to cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting their normal function . For example, its interaction with bacterial enzymes involved in lipid biosynthesis leads to the inhibition of these enzymes, thereby exerting its antibacterial effects . In cancer cells, it binds to estrogen receptors, modulating gene expression and inducing apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound maintains its stability under controlled conditions, but it may degrade under extreme conditions such as high temperature or pH . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits therapeutic effects such as antibacterial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including damage to healthy tissues and organs . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo biotransformation, resulting in metabolites that retain biological activity or are excreted from the body . These metabolic processes can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters or passive diffusion . Once inside the cells, it may bind to intracellular proteins or accumulate in specific cellular compartments . Its distribution within tissues can influence its therapeutic effects and potential toxicity .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and modulate gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole Ring to the Benzyl Group: The thiazole ring is then attached to the benzyl group through a nucleophilic substitution reaction.

    Introduction of the Bromine Atom: The bromine atom is introduced via bromination of the benzyl group using bromine or N-bromosuccinimide (NBS).

    Formation of the Benzenesulfonamide Moiety: The final step involves the sulfonation of the benzene ring to form the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction Reactions: The thiazole ring and benzenesulfonamide moiety can undergo oxidation and reduction reactions under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Nucleophilic Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives, while oxidation and reduction reactions can modify the functional groups present in the molecule.

Scientific Research Applications

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and anticancer activities. It can serve as a lead compound for the development of new drugs.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Chemical Biology: It can be used as a tool compound to probe biological systems and identify molecular targets.

    Industrial Applications: The compound may have applications in the development of new materials or as a precursor for the synthesis of other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: This compound also contains a thiazole ring and a benzenesulfonamide moiety, but with different substituents.

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound has a similar thiazole ring structure but with different functional groups attached.

    2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide: Another thiazole-containing compound with different substituents and biological activities.

Uniqueness

2-bromo-N-(4-(thiazol-2-yloxy)benzyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, thiazole ring, and benzenesulfonamide moiety allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

2-bromo-N-[[4-(1,3-thiazol-2-yloxy)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c17-14-3-1-2-4-15(14)24(20,21)19-11-12-5-7-13(8-6-12)22-16-18-9-10-23-16/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFVQOBMLCDIJQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC3=NC=CS3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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